molecular formula C19H21NO3S B2812499 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE CAS No. 1448050-99-4

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE

Cat. No.: B2812499
CAS No.: 1448050-99-4
M. Wt: 343.44
InChI Key: MIWQPIPOMXWZIS-UHFFFAOYSA-N
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Description

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring followed by the introduction of the phenyl and sulfonyl groups. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process would also involve purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The phenyl and sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure.

    Phenylsulfonyl compounds: Similar compounds include those with sulfonyl groups attached to aromatic rings, such as benzenesulfonamide.

Uniqueness

1-[3-(BENZENESULFONYL)PYRROLIDIN-1-YL]-3-PHENYLPROPAN-1-ONE is unique due to its combination of a pyrrolidine ring, a phenyl group, and a sulfonyl group. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in both research and industrial applications.

Biological Activity

1-[3-(Benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H22N2O2SC_{18}H_{22}N_{2}O_{2}S. Its structure includes a pyrrolidine ring substituted with a benzenesulfonyl group and a phenylpropane moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by sulfonylation and acylation processes. Specific synthetic routes have been documented in literature, highlighting the importance of optimizing conditions to improve yield and purity.

Antiviral Activity

Recent studies have explored the antiviral properties of similar compounds, indicating that derivatives with a pyrrolidine structure often exhibit activity against viruses such as HIV and HSV. For instance, one study reported that related piperidine derivatives demonstrated moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . While specific data on this compound is limited, its structural similarities suggest potential antiviral effects warranting further investigation.

Antibacterial and Antifungal Activity

Compounds containing benzenesulfonyl groups have been evaluated for their antibacterial properties. In vitro studies indicate that similar derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Pseudomonas aeruginosa, showing varying degrees of efficacy . The sulfonamide moiety is often linked to enhanced antibacterial activity due to its ability to interfere with bacterial folate synthesis.

Enzyme Inhibition

Research into related compounds has also indicated potential for enzyme inhibition. For instance, some derivatives have been shown to inhibit human acetylcholinesterase, which could have implications for treating neurodegenerative diseases . The binding interactions at the active site suggest that this compound may similarly interact with critical enzymes involved in various physiological pathways.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, based on structural analysis and studies of similar compounds, it is hypothesized that the compound may act through:

  • Inhibition of viral replication : By interfering with viral entry or replication processes.
  • Modulation of enzyme activity : Through competitive inhibition or allosteric modulation.
  • Disruption of cellular signaling pathways : Potentially affecting pathways related to inflammation or cell proliferation.

Case Studies

In one notable study involving structurally similar compounds, researchers synthesized a series of pyrrolidine derivatives and evaluated their pharmacological profiles using various in vitro assays. The findings demonstrated significant activity against multiple strains of bacteria and viruses, suggesting that modifications to the pyrrolidine core can enhance biological efficacy .

Properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)24(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWQPIPOMXWZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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